3-Amino-2-methoxy-2-methylpropan-1-ol
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Overview
Description
3-Amino-2-methoxy-2-methylpropan-1-ol is an organic compound with the molecular formula C5H13NO2. It is a liquid at room temperature and is known for its applications in various chemical and industrial processes. The compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a branched carbon chain.
Mechanism of Action
Target of Action
As a derivative of alcohols and phenols, it may interact with various biological molecules due to its polar nature .
Mode of Action
Alcohols, in general, are known to form hydrogen bonds due to the polar nature of the O-H bond . This could influence its interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-2-methoxy-2-methylpropan-1-ol . .
Biochemical Analysis
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methoxy-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methoxy-2-methylpropane with ammonia. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, solvents like ethanol or methanol, reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
3-Amino-2-methoxy-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the methoxy group, leading to different chemical properties and reactivity.
3-Amino-2-methoxypropan-1-ol: Similar but with a different carbon chain length, affecting its physical and chemical characteristics.
Uniqueness: 3-Amino-2-methoxy-2-methylpropan-1-ol is unique due to the presence of both an amino and a methoxy group on a branched carbon chain. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-amino-2-methoxy-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(3-6,4-7)8-2/h7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXDRLABEDWKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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